1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzimidazole intermediate, which is then reacted with the appropriate chlorophenyl and dimethylphenoxyethyl groups under controlled conditions. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3,5-dimethylphenoxy)-N-{1-(2-chlorophenyl)-3-[ethyl(2-hydroxyethyl)amino]-1H-1,2,4-triazol-5-yl}butanamide
- 1-(2-Chlorophenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester
- 1-(2-(2,4-Dimethylphenoxy)-5-chlorophenyl)ethanone
Uniqueness
1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C27H26ClN3O2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-18-11-12-19(2)25(15-18)33-14-13-30-24-10-6-4-8-22(24)29-27(30)20-16-26(32)31(17-20)23-9-5-3-7-21(23)28/h3-12,15,20H,13-14,16-17H2,1-2H3 |
InChI Key |
GIPRHAXVDSVIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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